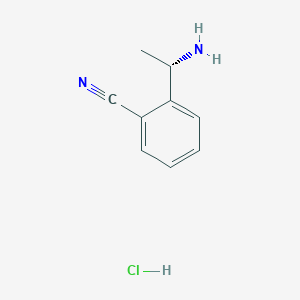
Tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrofuran-3-ylzinc bromide, 0.50 M in tetrahydrofuran, is a versatile organometallic compound widely used in various fields of scientific research. It is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound has the molecular formula C4H7BrOZn and a molecular weight of 216.4 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-ylzinc bromide can be synthesized through the reaction of tetrahydrofuran with zinc bromide. The process typically involves the use of a Grignard reagent, such as tetrahydrofuran-3-ylmagnesium bromide, which reacts with zinc bromide to form the desired organozinc compound .
Industrial Production Methods: In industrial settings, the production of tetrahydrofuran-3-ylzinc bromide involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydrofuran-3-ylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with tetrahydrofuran-3-ylzinc bromide include palladium catalysts, halides, and other organometallic compounds.
Conditions: These reactions typically occur under inert atmospheres, such as nitrogen or argon, and may require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed: The major products formed from reactions involving tetrahydrofuran-3-ylzinc bromide are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Tetrahydrofuran-3-ylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry: Tetrahydrofuran-3-ylzinc bromide is employed in the production of fine chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which tetrahydrofuran-3-ylzinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom in the compound acts as a Lewis acid, coordinating with nucleophiles and promoting the transfer of functional groups. This reactivity is harnessed in various synthetic applications to achieve desired chemical transformations .
Comparaison Avec Des Composés Similaires
Tetrahydrofuran-2-ylzinc bromide: Similar in structure but with the zinc bromide moiety attached at a different position on the tetrahydrofuran ring.
Tetrahydrofuran-4-ylzinc bromide: Another positional isomer with distinct reactivity and applications.
Uniqueness: Tetrahydrofuran-3-ylzinc bromide is unique due to its specific reactivity and the stability provided by the tetrahydrofuran ring. This makes it particularly useful in certain synthetic applications where other isomers may not perform as effectively .
Propriétés
IUPAC Name |
bromozinc(1+);2,3,4,5-tetrahydrofuran-4-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRPWLONVPMETF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC[CH-]1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-dibromo-3,3'-spirobi[1,2-dihydroindene]](/img/structure/B6294782.png)

![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6294799.png)







